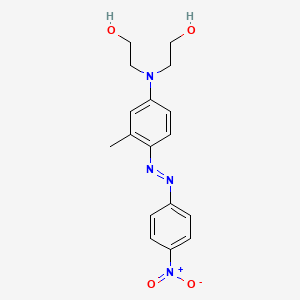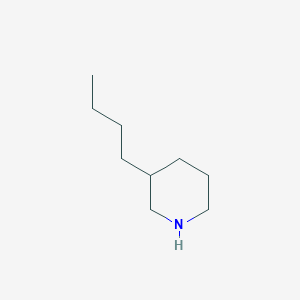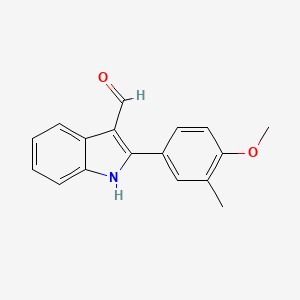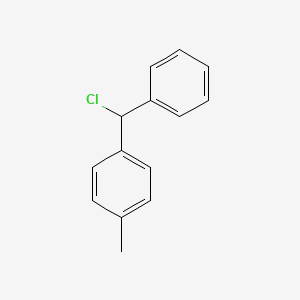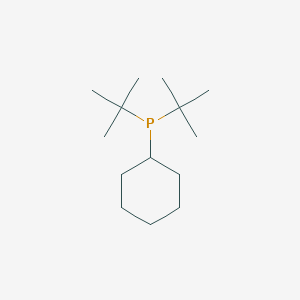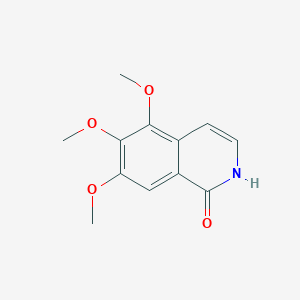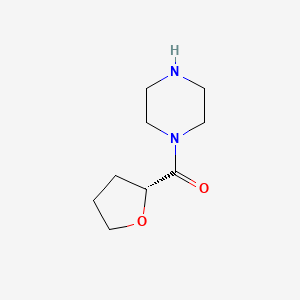
1-((四氢呋喃-2-基)羰基)哌嗪,(2R)-
描述
The compound 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential antibacterial properties, as seen in the synthesis of 1-benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine and its analogs, which exhibited in vitro antimicrobial activity against various bacterial strains . Additionally, piperazine compounds with 2-oxotetrahydrofuran-3-yl pendant arms have been synthesized and studied for their conformational properties and complexation with metal ions .
Synthesis Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, 1-(2-Furoyl)piperazine and 1-(terahydro-2-furoyl)piperazine were synthesized through esterification of furoic acids with methanol, followed by a reaction with piperazine . Another example includes the synthesis of novel piperazine derivatives starting from 2-acetylfuran, which underwent Claisen Schmidt condensation with aromatic aldehydes, followed by cyclization and Mannich's reaction to produce the final compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using techniques such as NMR and IR spectroscopy. These methods provide detailed information about the chemical environment of the atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions, including esterification, condensation, cyclization, and Mannich's reaction, to yield a diverse range of compounds with potential pharmacological activities. The reactivity of these compounds is influenced by their molecular structure, particularly the substituents attached to the piperazine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are essential for their potential application as pharmaceutical agents. These properties are often studied in relation to the compound's structure-activity relationships, which help in optimizing their antibacterial activity . The conformational properties of piperazine derivatives with pendant arms have also been investigated, providing insights into their complexation behavior with metal ions .
科学研究应用
抗分枝杆菌活性
哌嗪衍生物已显示出显着的抗分枝杆菌特性,特别是对结核分枝杆菌,包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。哌嗪骨架的多功能性促成了其在药物化学中的突出地位,能够设计出有效的抗结核分子。这些化合物的构效关系 (SAR) 已被广泛研究,为开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂提供了基础 (Girase 等人,2020 年)。
治疗性药物设计
哌嗪是药物合理设计中的一个关键部分,在广泛的治疗应用中都有应用,包括抗精神病、抗抑郁、抗癌、抗病毒和抗炎药。其结构修饰允许生成具有不同药用潜力的分子。作为构建模块,哌嗪环的灵活性促进了类药物元素的发现,突出了对这种基序进行进一步治疗研究的重要性 (Rathi 等人,2016 年)。
安全和危害
属性
IUPAC Name |
[(2R)-oxolan-2-yl]-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESBLFBQANJHH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | |
CAS RN |
412334-56-6 | |
| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412334566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N06JZ5L23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

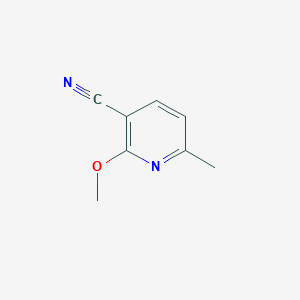
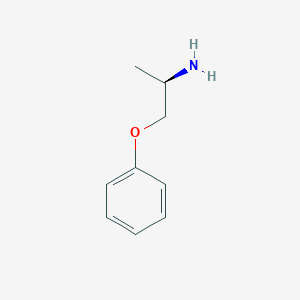
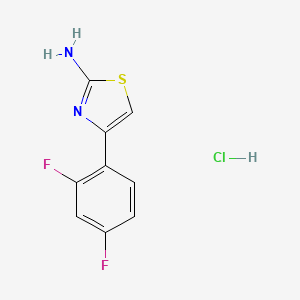
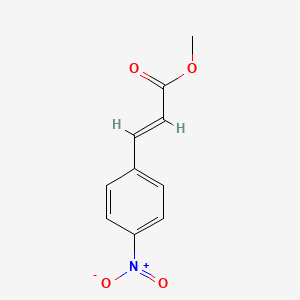

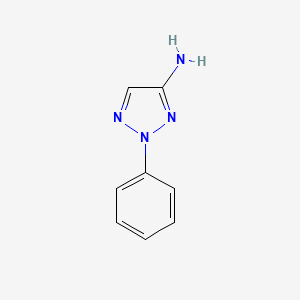
![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)
